2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
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Overview
Description
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. Microwave irradiation is often used to facilitate the reaction, leading to the formation of the desired triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes . This compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar biological activities.
3-amino-1,2,4-triazole: Known for its use in various pharmaceuticals and agrochemicals.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its propyl group and methyl substitution provide distinct properties compared to other triazole derivatives .
Properties
Molecular Formula |
C9H18N4 |
---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-4-5-7-11-9(13-12-7)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,12,13) |
InChI Key |
RKYKQTDFQMHGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NN1)C(C(C)C)N |
Origin of Product |
United States |
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